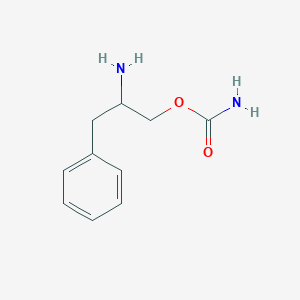

2-Amino-3-phenylpropyl carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-phenylpropyl carbamate, also known as Solriamfetol, is a phenylalanine analog . It is used in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .

Synthesis Analysis

The synthesis of this compound can be achieved through a process involving the purification of ®-2-amino-3-phenylpropyl carbamate . This process is in perspective of the subsequent conversion in the corresponding HCl salt . Other methods include carbamate synthesis by carbamoylation and carbamate synthesis by amination (carboxylation) or transcarbamoylation .Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O2 . The molecular weight is 194.234 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound include its formation from CO2 and amines . Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a storage temperature of 2-8°C in a dark place under an inert atmosphere . The oral bioavailability of solriamfetol is approximately 95% .Scientific Research Applications

Enantioselective Synthesis

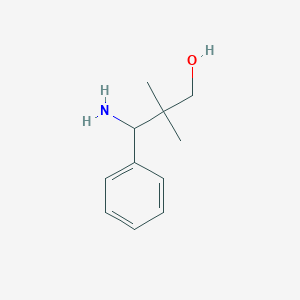

- Synthesis of Enantioenriched trans-1,2-Amino Alcohols : The addition of phenyl carbamate to meso-epoxides, promoted by a (salen)Co-OTf catalyst, efficiently generates protected trans-1,2-amino alcohols. This method has been used to prepare enantiopure 2-aminocycloalkanol hydrochlorides on a multigram scale from commercially available materials (Birrell & Jacobsen, 2013).

Carbamate Formation and Stability

- Study on Carbamate Formation in the AMP–CO2–H2O System : Research on carbamate formation in a system with 2-amino-2-methyl-1-propanol (AMP) at different CO2 loadings and temperatures was conducted. Nuclear magnetic resonance (NMR) spectroscopy revealed the main species in this system and provided insights into carbamate stability (Ciftja, Hartono, & Svendsen, 2014).

Chemical Synthesis and Applications

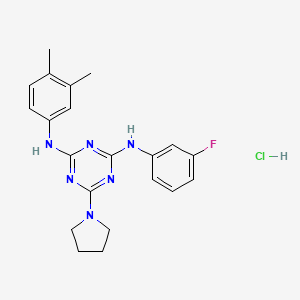

- Synthesis of Carbamate Substituted 2-Amino-4,6-diphenylpyrimidines : A series of carbamate substituted 2-amino-4,6-diphenylpyrimidines were synthesized and evaluated as potential dual adenosine A1 and A2A receptor antagonists, indicating potential therapeutic applications in Parkinson's disease treatment (Robinson et al., 2016).

Protective Group Chemistry

- Phenacyl-Based Carbamate Esters : A sustainable method for forming phenacyl-based carbamate esters using CO2 was developed, applicable to anilines, primary amines, including amino acids, and secondary amines. This method also features a photocatalytic deprotection protocol (Speckmeier, Klimkait, & Zeitler, 2018).

Enzyme Inhibition

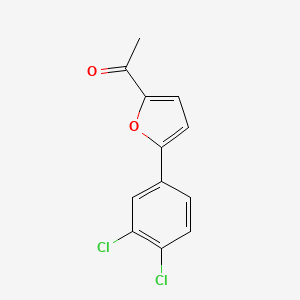

- Study of Phenylcarbamates as Cholinesterase Inhibitors : Nine phenylcarbamates were evaluated for their inhibitory effect on cholinesterase using electrochemical sensors. The study identified the most effective inhibitors for both butyrylcholinesterase and acetylcholinesterase (Vorčáková et al., 2015).

Biomedical Research

- Inhibition of Microtubule Assembly and Disassembly : Novel racemic phenylpyridine-carbamate analogues of rhazinilam were synthesized and evaluated for their ability to inhibit microtubule assembly and disassembly in biological systems, indicating potential pharmacological applications (Bonneau et al., 2007).

CO2 Capture and Conversion

- Reversible Covalent Chemistry of CO2 : The reversible reaction between CO2 and amines forming ammonium carbamate salts was explored as a new approach to create ordered and highly amine-functionalized organosilicas, highlighting potential applications in nano-structured hybrid organic-inorganic materials (Alauzun et al., 2008).

Mechanism of Action

The specific mechanism of action of 2-Amino-3-phenylpropyl carbamate is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor . It binds to the dopamine transporter and the norepinephrine transporter with affinities (Ki) of 14.2 μM and 3.7 μM, respectively . It inhibits the reuptake of dopamine and norepinephrine with IC50 values of 2.9 μM and 4.4 μM, respectively .

Future Directions

Properties

IUPAC Name |

(2-amino-3-phenylpropyl) carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)

![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2426107.png)

![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)

![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2426116.png)